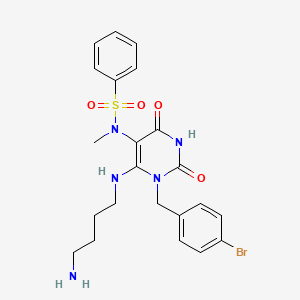
DNA-PK-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DNA-PK-IN-5 is a potent and selective inhibitor of DNA-dependent protein kinase. DNA-dependent protein kinase is a key enzyme involved in the repair of DNA double-strand breaks through the non-homologous end joining pathway. Inhibition of DNA-dependent protein kinase has significant implications in cancer therapy, as it can enhance the efficacy of radiotherapy and chemotherapy by preventing the repair of DNA damage in cancer cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DNA-PK-IN-5 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as bases and acids to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions, and implementing purification techniques such as crystallization and chromatography. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
DNA-PK-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols, and electrophiles such as alkyl halides and acyl chlorides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation of alcohol groups can lead to the formation of aldehydes or ketones, while reduction of nitro groups can lead to the formation of amines.
Wissenschaftliche Forschungsanwendungen
DNA-PK-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of DNA-dependent protein kinase in DNA repair and to develop new inhibitors with improved potency and selectivity.
Biology: Used to investigate the cellular and molecular mechanisms of DNA repair and the effects of DNA-dependent protein kinase inhibition on cell survival and proliferation.
Medicine: Used in preclinical and clinical studies to evaluate its potential as a cancer therapeutic agent, particularly in combination with radiotherapy and chemotherapy.
Industry: Used in the development of new drugs and therapeutic strategies targeting DNA-dependent protein kinase for the treatment of cancer and other diseases involving DNA damage and repair.
Wirkmechanismus
DNA-PK-IN-5 exerts its effects by binding to the catalytic subunit of DNA-dependent protein kinase, thereby inhibiting its kinase activity. This prevents the phosphorylation of key proteins involved in the non-homologous end joining pathway, leading to the accumulation of DNA double-strand breaks and ultimately cell death. The molecular targets of this compound include the DNA-dependent protein kinase catalytic subunit and other proteins involved in DNA repair and cell cycle regulation.
Vergleich Mit ähnlichen Verbindungen
DNA-PK-IN-5 is unique in its high potency and selectivity for DNA-dependent protein kinase compared to other inhibitors. Similar compounds include:
NU7441: Another potent DNA-dependent protein kinase inhibitor with similar applications in cancer therapy.
M3814: A selective DNA-dependent protein kinase inhibitor currently in clinical trials for cancer treatment.
AZD7648: A highly selective DNA-dependent protein kinase inhibitor developed by AstraZeneca, with improved pharmacokinetic properties and clinical potential.
These compounds share similar mechanisms of action but differ in their chemical structures, pharmacokinetic properties, and clinical applications. This compound stands out for its high selectivity and potency, making it a valuable tool for research and therapeutic applications.
Eigenschaften
Molekularformel |
C21H22N8O2 |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
7-methyl-2-[(7-methylquinoxalin-6-yl)amino]-9-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)purin-8-one |
InChI |
InChI=1S/C21H22N8O2/c1-12-7-16-17(23-6-5-22-16)8-15(12)25-20-24-9-18-19(26-20)29(21(30)27(18)2)28-10-13-3-4-14(11-28)31-13/h5-9,13-14H,3-4,10-11H2,1-2H3,(H,24,25,26) |
InChI-Schlüssel |
BIXRNGNRPTYYQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC=CN=C2C=C1NC3=NC=C4C(=N3)N(C(=O)N4C)N5CC6CCC(C5)O6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


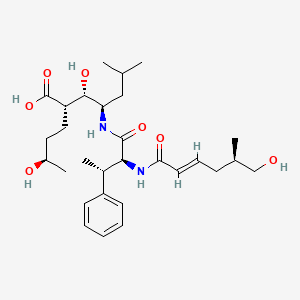
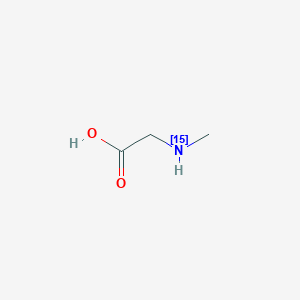
![N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B15143826.png)
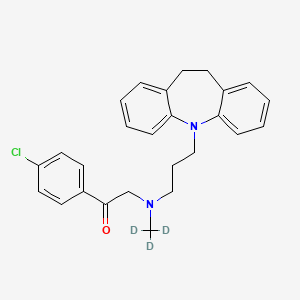
![3,5-dichloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B15143843.png)
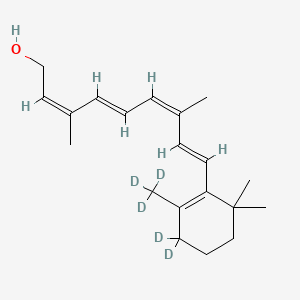
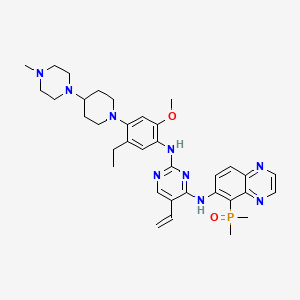
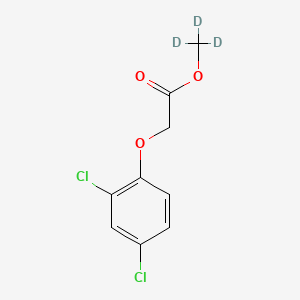
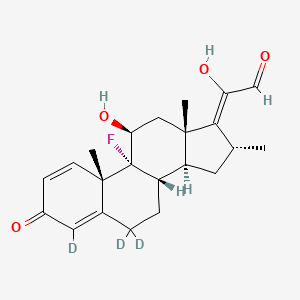
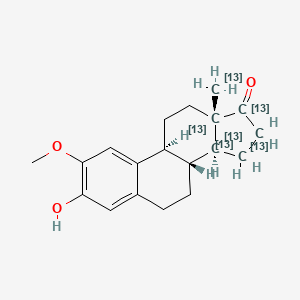
![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine-d4](/img/structure/B15143874.png)
